Fluridone

Descripción general

Descripción

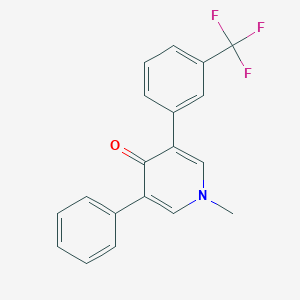

La fluridona es un compuesto orgánico ampliamente utilizado como herbicida acuático para controlar plantas invasoras como la hidrilla y el milenrama acuática eurasiática . Es un sólido incoloro con la fórmula química C₁₉H₁₄F₃NO y una masa molar de 329,3 g/mol . La fluridona se informó por primera vez como un posible herbicida para los campos de algodón en 1976 y se registró en la Agencia de Protección Ambiental de los Estados Unidos en 1986 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La fluridona se puede sintetizar a través de un proceso de varios pasos que involucra la reacción de 3-(trifluorometil)benzaldehído con acetofenona en presencia de una base para formar 1-(3-(trifluorometil)fenil)-3-fenilprop-2-en-1-ona. Este intermedio se cicla luego usando acetato de amonio para producir fluridona .

Métodos de producción industrial

En entornos industriales, la fluridona se produce utilizando rutas sintéticas similares pero optimizadas para la producción a gran escala. Las condiciones de reacción se controlan cuidadosamente para asegurar un alto rendimiento y pureza del producto final. El compuesto está disponible tanto en formulaciones líquidas como en formas sólidas de liberación lenta .

Análisis De Reacciones Químicas

Tipos de reacciones

La fluridona experimenta diversas reacciones químicas, que incluyen:

Oxidación: La fluridona se puede oxidar para formar N-metilformamida como producto principal de degradación.

Reducción: Las reacciones de reducción que involucran fluridona son menos comunes, pero pueden ocurrir en condiciones específicas.

Sustitución: La fluridona puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Se pueden emplear agentes reductores como el borohidruro de sodio en condiciones controladas.

Sustitución: Los nucleófilos fuertes como el metóxido de sodio pueden facilitar las reacciones de sustitución.

Principales productos formados

Oxidación: La N-metilformamida es un producto significativo de la oxidación de la fluridona.

Reducción: Se pueden sintetizar formas reducidas de fluridona, aunque son menos comunes.

Sustitución: Se pueden obtener derivados sustituidos de la fluridona dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Aquatic Herbicide

Mechanism of Action:

Fluridone inhibits phytoene desaturase, an enzyme critical for carotenoid biosynthesis in plants. This inhibition disrupts photosynthesis, leading to plant death over time. It is effective against species like Eurasian watermilfoil and hydrilla, which are notorious for their invasiveness in freshwater ecosystems.

Case Study: Efficacy in Lakes

A study published in "Aquatic Toxicology" showed that this compound requires multiple applications over extended periods (45 to 90 days) to effectively manage invasive aquatic plants. The research indicated that while this compound did not significantly affect fish survivorship, it posed risks related to prey capture and endocrine disruption in species such as fathead minnows (Pimephales promelas) at certain concentrations .

Table 1: Effects of this compound on Aquatic Species

| Species | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Fathead Minnow | 0.2 - 0.6 | No significant growth impact; endocrine disruption noted |

| Channel Catfish | ≤0.5 | No negative effects on growth or survival |

| Daphnids | ≤0.2 | No significant mortality observed |

Agricultural Applications

Seed Germination Stimulation:

Research has shown that this compound can serve as a germination stimulant for certain crops by breaking seed dormancy. A study demonstrated that applying this compound to dormant seeds of Lolium rigidum resulted in stimulated germination followed by high seedling mortality, suggesting its potential as a dual-purpose herbicide and germination enhancer .

Table 2: Germination Effects of this compound on Various Seeds

| Seed Type | Treatment Conditions | Germination Rate (%) | Seedling Survival (%) |

|---|---|---|---|

| Lolium rigidum | Low organic matter soil | High | Low |

| Wheat | This compound-treated sandy loam | Moderate | Bleached |

| Lupins | This compound-treated sandy loam | Normal | Normal |

Environmental Impact Studies

Persistence and Degradation:

this compound’s persistence in aquatic environments has been a subject of extensive research. A study indicated that this compound has a half-life exceeding 150 days in natural lake conditions, highlighting its long-term presence and potential ecological impacts . Laboratory studies showed its susceptibility to photodegradation and microbial degradation, but these processes were less effective than previously assumed in real-world scenarios.

Table 3: Persistence of this compound in Aquatic Environments

| Environment | Half-Life (Days) | Dominant Degradation Pathway |

|---|---|---|

| Laboratory Conditions | 2.3 - 118 | Photodegradation |

| Natural Lakes | >150 | Microbial degradation (57 days) |

Regulatory Considerations

The Environmental Protection Agency (EPA) mandates rigorous testing of this compound's effects on non-target species before commercial use. Although initial studies indicate low toxicity at high concentrations, concerns remain regarding the effects at lower concentrations typically found during herbicide application .

Mecanismo De Acción

La fluridona ejerce sus efectos herbicidas inhibiendo la enzima fitóeno desaturasa, que es crucial para la biosíntesis de carotenoides . Esta inhibición conduce a la degradación de la clorofila y la subsiguiente decoloración de los tejidos vegetales . El compuesto también previene la secreción de ácido abscísico, interrumpiendo aún más la fotosíntesis .

Comparación Con Compuestos Similares

Compuestos similares

Norflurazón: Otro herbicida que inhibe la fitóeno desaturasa e interrumpe la biosíntesis de carotenoides.

Sulcotriona: Inhibe la 4-hidroxifenilpiruvato dioxigenasa, afectando la síntesis de clorofila y carotenoides.

Singularidad de la fluridona

La fluridona es única en su fuerte unión a la materia orgánica en los sedimentos, lo que limita su transporte a través del suelo y el agua . Esta propiedad la hace particularmente eficaz en el control de plantas acuáticas invasoras en diversos entornos .

Actividad Biológica

Fluridone is a synthetic herbicide primarily used for the control of aquatic weeds, particularly Hydrilla verticillata and Eurasian watermilfoil. Its mode of action involves the inhibition of carotenoid synthesis, leading to impaired photosynthesis and eventual plant death. This article explores the biological activity of this compound, detailing its effects on various organisms, its biochemical mechanisms, and relevant case studies.

This compound functions as a phytoene desaturase inhibitor , disrupting the biosynthesis of carotenoids, which are essential for photosynthesis and photoprotection in plants. By inhibiting this pathway, this compound causes a reduction in chlorophyll levels and increases susceptibility to photooxidative damage. The specific biochemical pathways affected include:

- Carotenoid Biosynthesis : this compound inhibits the expression of genes involved in carotenoid synthesis, leading to decreased astaxanthin accumulation in Haematococcus pluvialis and other algae .

- Photosynthesis : The reduction in carotenoids negatively impacts the photosynthetic efficiency of treated plants, as evidenced by decreased chlorophyll content .

- Fatty Acid Metabolism : this compound treatment alters fatty acid metabolism, with varying effects depending on the developmental stage of the organism .

1. Impact on Algae

Research has shown that this compound significantly inhibits growth and astaxanthin accumulation in Haematococcus pluvialis. In a study utilizing transcriptome sequencing, it was found that this compound treatment led to downregulation of key genes associated with photosynthesis and carotenoid synthesis while upregulating certain antioxidant genes. This indicates a complex response where algae attempt to mitigate oxidative stress caused by reduced carotenoid levels .

2. Fish Health

This compound has been studied for its effects on fish health. A notable study involving fathead minnows (Pimephales promelas) revealed that while this compound did not significantly affect fish survivorship or growth, it did impact more subtle health indicators such as prey capture ability and endocrine function. Adult males exhibited increased nuptial tubercles, suggesting potential endocrine disruption linked to altered hormone levels due to this compound exposure . Additionally, liver enlargement was observed, which may indicate stress responses or metabolic alterations related to this compound exposure .

Case Study 1: Hydrilla Management

In a management project conducted in Florida, this compound was applied to control Hydrilla verticillata over a large area. The study monitored hydrosoil residues and plant biomass over several months. Results indicated that while this compound effectively reduced hydrilla biomass (up to 90% reduction), it did not adversely affect non-target submerged vegetation during treatment periods . This case highlights this compound's efficacy as an aquatic herbicide while raising considerations for ecosystem balance.

Case Study 2: Resistance Development

A population genetics study identified the emergence of this compound-resistant Hydrilla populations in Florida. Molecular techniques confirmed resistance traits linked to specific genetic mutations. The study suggested that continuous application of this compound could lead to increased resistance over time, necessitating integrated management strategies to mitigate this risk .

Data Tables

Propiedades

IUPAC Name |

1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F3NO/c1-23-11-16(13-6-3-2-4-7-13)18(24)17(12-23)14-8-5-9-15(10-14)19(20,21)22/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWBVHLJPRPCRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C(=C1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8024107 | |

| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [HSDB] Colorless solid; [MSDSonline] | |

| Record name | Fluridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in methanol, chloroform, diethyl ether: >10 g/L; in ethyl acetate: >5 g/L; in hexane: <0.5 g/L, In water, 12 mg/L at pH 7, 25 °C | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Bulk density, loose: 0.358 g/cu cm; packed: 0.515 g/cu cm | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000001 [mmHg], 0.013 mPa (9.8X10-8 mm Hg) at 25 °C | |

| Record name | Fluridone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

59756-60-4 | |

| Record name | Fluridone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59756-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluridone [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059756604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4(1H)-Pyridinone, 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-3-phenyl-5-(3-(trifluoromethyl)phenyl)-4-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8024107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenyl]-4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L0JQA61JX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

154-155 °C | |

| Record name | FLURIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6653 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.